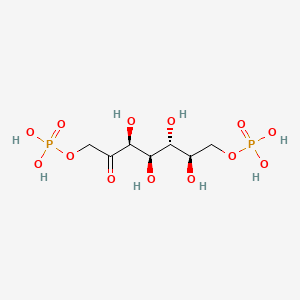
Sedoheptulose 1,7-bisphosphate
Overview
Description
Sedoheptulose 1,7-bisphosphate is a seven-carbon sugar phosphate that plays a crucial role in the Calvin-Benson-Bassham cycle, which is the primary pathway for carbon fixation in photosynthetic organisms. This compound is involved in the regeneration of ribulose-1,5-bisphosphate, a key substrate for the enzyme ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco), which catalyzes the first major step of carbon fixation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sedoheptulose 1,7-bisphosphate can be synthesized through enzymatic reactions involving transketolase and aldolase enzymes. These enzymes catalyze the transfer of a ketol group from xylulose-5-phosphate to ribose-5-phosphate, forming sedoheptulose-7-phosphate, which is then phosphorylated to produce this compound .
Industrial Production Methods: Industrial production of this compound can be achieved through microbial synthesis using metabolically engineered strains of Corynebacterium glutamicum. By inactivating the gene encoding 6-phosphofructokinase, the carbon flux is directed towards the pentose phosphate pathway, enabling the synthesis of sedoheptulose from glucose .
Chemical Reactions Analysis
Types of Reactions: Sedoheptulose 1,7-bisphosphate primarily undergoes dephosphorylation reactions. It is catalyzed by the enzyme sedoheptulose-1,7-bisphosphatase, which removes a phosphate group to produce sedoheptulose-7-phosphate .
Common Reagents and Conditions: The dephosphorylation reaction requires the presence of magnesium ions (Mg²⁺) and is regulated by the ferredoxin/thioredoxin system, which activates the enzyme through the reduction of a disulfide bond .
Major Products Formed: The primary product of the dephosphorylation reaction is sedoheptulose-7-phosphate, which is an intermediate in the Calvin-Benson-Bassham cycle .
Scientific Research Applications
Sedoheptulose 1,7-bisphosphate has several scientific research applications, particularly in the fields of plant biology and biochemistry. It is essential for studying the Calvin-Benson-Bassham cycle and understanding the mechanisms of photosynthetic carbon fixation. Additionally, it has been used in research on leaf senescence, where its activity is linked to the regulation of photosynthesis and chlorophyll content in plants .
In microbial biotechnology, this compound is used as a precursor for the synthesis of seven-carbon sugars, which have potential therapeutic applications for hypoglycemia and cancer .
Mechanism of Action
Sedoheptulose 1,7-bisphosphate exerts its effects through its role in the Calvin-Benson-Bassham cycle. The enzyme sedoheptulose-1,7-bisphosphatase catalyzes the dephosphorylation of this compound to sedoheptulose-7-phosphate. This reaction is crucial for the regeneration of ribulose-1,5-bisphosphate, which is necessary for the continuous fixation of carbon dioxide by Rubisco .
The activity of sedoheptulose-1,7-bisphosphatase is regulated by the ferredoxin/thioredoxin system, which activates the enzyme through the reduction of a disulfide bond, thereby enabling the dephosphorylation reaction .
Comparison with Similar Compounds
- Fructose 1,6-bisphosphate
- Xylulose-5-phosphate
- Ribose-5-phosphate
Comparison: Sedoheptulose 1,7-bisphosphate is unique among these compounds due to its seven-carbon structure and its specific role in the Calvin-Benson-Bassham cycle. While fructose 1,6-bisphosphate is involved in both glycolysis and gluconeogenesis, this compound is exclusively part of the photosynthetic carbon fixation pathway .
Properties
IUPAC Name |
[(2R,3R,4R,5S)-2,3,4,5-tetrahydroxy-6-oxo-7-phosphonooxyheptyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O13P2/c8-3(1-19-21(13,14)15)5(10)7(12)6(11)4(9)2-20-22(16,17)18/h3,5-8,10-12H,1-2H2,(H2,13,14,15)(H2,16,17,18)/t3-,5-,6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHXOUGRECCASI-SHUUEZRQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)O)O)O)O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O13P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101002018 | |
| Record name | Sedoheptulose 1,7-bisphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101002018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
815-91-8 | |
| Record name | Sedoheptulose 1,7-bisphosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=815-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sedoheptulose 1,7-bisphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000815918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sedoheptulose 1,7-bisphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101002018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sedoheptulose 1,7-bisphosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060274 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



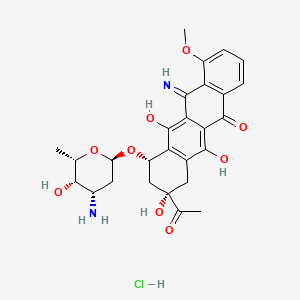
![(1R,4S,7S,10S,13R,16R)-17,24-dihydroxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone](/img/structure/B1195276.png)
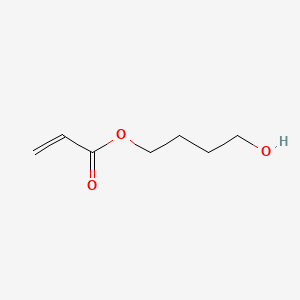

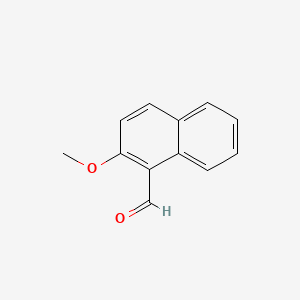

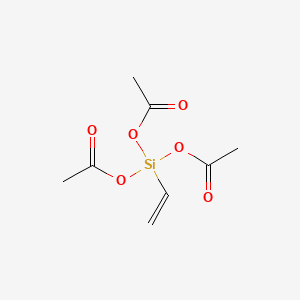
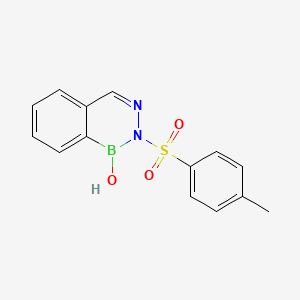
![2-[(5,5-dimethyl-6H-[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)thio]-1-[4-(2-methoxyphenyl)-1-piperazinyl]ethanone](/img/structure/B1195291.png)

![3H-indole-3-carboxylic acid [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1195294.png)
![N-[(4-fluoro-3-methylphenyl)sulfonyl]glycine](/img/structure/B1195295.png)
![5-[(4-ethylphenoxy)methyl]-N-(2-pyridinylmethyl)-2-furancarboxamide](/img/structure/B1195296.png)
